molecular formula C25H23ClFN3O2S B2735224 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216687-44-3

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2735224
CAS No.: 1216687-44-3
M. Wt: 483.99
InChI Key: ZIKLHTKKIPQRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The benzothiazole nucleus is extensively investigated for its anti-tubercular properties, with recent research highlighting its potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains . Beyond anti-tubercular applications, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor to inhibit Zn2+-induced signaling, and serve as valuable pharmacological tools for probing ZAC's physiological functions . This compound is supplied for research purposes only and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical for various applications, including but not limited to, investigating novel kinase inhibitors , exploring anti-tubercular agents , and studying the physiology of Cys-loop receptors .

Properties

IUPAC Name

4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2S.ClH/c1-28(2)14-15-29(25-27-21-13-12-20(26)16-22(21)32-25)24(31)19-10-8-18(9-11-19)23(30)17-6-4-3-5-7-17;/h3-13,16H,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKLHTKKIPQRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS Number: 1216687-44-3) is a synthetic compound that belongs to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H23ClFN3O2SC_{25}H_{23}ClFN_{3}O_{2}S, with a molecular weight of 484.0 g/mol. The compound features several functional groups that contribute to its biological activity, including a benzoyl moiety, a dimethylaminoethyl group, and a fluorobenzo[d]thiazole unit.

PropertyValue
Molecular FormulaC25H23ClFN3O2S
Molecular Weight484.0 g/mol
CAS Number1216687-44-3
SolubilityNot specified

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range . The presence of the benzothiazole moiety in this compound may contribute to its antimicrobial efficacy.

Anticancer Potential

Benzamide derivatives have been investigated for their anticancer properties. A related compound was shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.

Neuroprotective Effects

Neuroprotective properties have also been attributed to benzothiazole derivatives. For instance, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity . These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy : In vitro studies on related benzothiazole derivatives revealed potent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 5 to 50 μg/mL .
  • Cancer Cell Proliferation : A study on similar compounds indicated significant inhibition of cell proliferation in breast cancer cell lines (IC50 values around 10 μM), suggesting that structural modifications might enhance this activity .
  • Neuroprotection : Preliminary tests on related compounds demonstrated their ability to reduce neuronal injury in models of ischemia/reperfusion injury, indicating potential therapeutic applications for neuroprotection .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced proliferation.
  • Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) could contribute to its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Structural and Spectral Comparison
Compound Name / ID Molecular Weight (g/mol) Key Substituents Melting Point (°C) IR/NMR Features
Target Compound ~535.0* 6-Fluorobenzo[d]thiazol, dimethylaminoethyl, benzoyl Not reported Expected νC=O ~1660–1680 cm⁻¹; NH/aromatic protons in 1H-NMR (δ 6.5–8.5 ppm)
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide HCl (1215321-47-3) ~579.1 Piperidin-1-ylsulfonyl, 4-fluorobenzo[d]thiazol Not reported Sulfonyl νS=O ~1150–1300 cm⁻¹; aromatic protons in δ 7.0–8.5 ppm
2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) 458.37 Nitrobenzo[d]thiazol, dioxothiazolidinone 199–201 νC=O ~1700 cm⁻¹ (thiazolidinone); NH stretch ~3300 cm⁻¹
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones [7–9] ~450–500* Triazole-thione, difluorophenyl Not reported νC=S ~1247–1255 cm⁻¹; absence of νC=O (confirmed tautomer)

*Estimated based on structural similarity.

Key Observations:
  • Core Differences: The target compound’s benzamide core distinguishes it from thiazolidinone (4a) and triazole-thione derivatives (7–9).
  • Substituent Effects: The dimethylaminoethyl group in the target compound enhances solubility compared to sulfonyl (1215321-47-3) or nitro (4a) groups.
  • Tautomerism : Unlike triazole-thiones (7–9), the target compound lacks tautomeric equilibria due to its stable benzamide structure.
Key Observations:
  • Mechanistic Divergence : Triazole-thiones (7–9) likely act via membrane disruption, contrasting with the target compound’s probable enzyme-binding mechanism.
Stability Considerations:
  • The hydrochloride salt in the target compound improves stability under physiological conditions compared to neutral analogs (4a–4d).

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Coupling of benzoyl chloride derivatives with substituted amines under anhydrous conditions (e.g., using pyridine as a base) .
  • Functional group modifications : Introduction of dimethylaminoethyl and fluorobenzo[d]thiazol groups via nucleophilic substitution or alkylation reactions, optimized in solvents like acetonitrile or DMF at 60–80°C .
  • Purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity .
    Critical conditions include pH control (~7–8) and inert atmospheres to prevent degradation .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., fluorine at 6-position of benzo[d]thiazole) and amide bond integrity .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the hypothesized biological targets, and how are interactions validated?

  • Targets : Kinases (e.g., PI3K/AKT pathway) or GPCRs, inferred from structural analogs with benzamide-thiazole scaffolds .
  • Validation methods :
    • In vitro enzyme inhibition assays (IC₅₀ determination via fluorescence-based kits) .
    • Cellular assays (e.g., apoptosis via flow cytometry or Western blot for caspase-3 activation) .

Advanced Research Questions

Q. How can reaction yields be optimized for dimethylaminoethyl and fluorobenzo[d]thiazol incorporation?

  • Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance nucleophilicity of amines .
  • Catalysts : Additives like HOBt or EDCI for efficient amide coupling (yield improvement from 60% to 85%) .
  • Temperature gradients : Stepwise heating (40°C → 80°C) to minimize side reactions .
  • Real-time monitoring : TLC or inline IR spectroscopy to track intermediate formation .

Q. How does the 6-fluorine substituent on the benzo[d]thiazole ring influence pharmacokinetics?

  • Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (calculated via DFT) .
  • Metabolic stability : Reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ increased from 2.1 to 4.3 hours vs. non-fluorinated analogs) .
  • Target affinity : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with kinase ATP pockets (docking studies) .

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

  • Pharmacokinetic profiling : Compare plasma exposure (AUC) and tissue distribution (LC-MS/MS) to identify bioavailability limitations .
  • Metabolite identification : HR-MS/MS to detect inactive or toxic metabolites in liver microsomes .
  • Dose adjustment : Use allometric scaling from rodent models to refine dosing regimens .

Q. What computational methods predict binding affinity and stability?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (PDB: 3LKK) to prioritize high-affinity analogs .
  • MD simulations (GROMACS) : Assess protein-ligand complex stability over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • DFT calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for SAR analysis .

Methodological Notes

  • Spectral Interpretation : ¹H NMR splitting patterns (e.g., doublets for aromatic protons) confirm substitution patterns .
  • Contradiction Mitigation : Replicate assays with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
  • Toxicity Screening : Use zebrafish models to assess cardiotoxicity (heartbeat rate) and hepatotoxicity (ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.